5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole is a synthetic compound with the molecular formula C10H5F4NO. It is characterized by the presence of a fluorine atom at the 5th position, a phenyl group at the 2nd position, and a trifluoromethyl group at the 4th position of the oxazole ring.
Mechanism of Action
The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug-like molecules . The presence of fluorine atoms can influence the reactivity, lipophilicity, and bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-4-(trifluoromethyl)-5-fluorooxazole with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid or trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, phenyl derivatives, and fluorinated compounds .
Scientific Research Applications
5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(trifluoromethyl)-5-fluorooxazole
- 5-(2-Fluoro-5-(trifluoromethyl)phenyl)oxazole
- 5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole
Uniqueness
5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole is unique due to the specific positioning of the fluorine, phenyl, and trifluoromethyl groups on the oxazole ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-fluoro-2-phenyl-4-(trifluoromethyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-8-7(10(12,13)14)15-9(16-8)6-4-2-1-3-5-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMKGRHSCBQLQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.